molecular formula C10H13NO B13423203 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine CAS No. 454483-94-4

2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine

Cat. No.: B13423203
CAS No.: 454483-94-4
M. Wt: 163.22 g/mol
InChI Key: GDRWGOBKFDGTJB-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine is a benzofuran-derived amine characterized by a partially saturated benzofuran ring (2,3-dihydro structure) with an ethanamine side chain at the 5-position. This compound class is of interest in medicinal chemistry and organic synthesis, particularly as intermediates or precursors for pharmacologically active molecules.

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRWGOBKFDGTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301342046
Record name 2,3-Dihydro-5-benzofuranethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301342046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454483-94-4
Record name 2,3-Dihydro-5-benzofuranethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454483-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted phenols with ethylamine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Fluorinated Hydrazide-Hydrazones (Compounds 187 and 188)

  • Structure : Derivatives of 2-(2,3-dihydro-1-benzofuran-5-yl)acetohydrazide, featuring fluorinated aromatic substituents (e.g., 4-fluoro-2-hydroxyphenyl or 4-fluorophenyl groups) .
  • Synthesis: Synthesized via refluxing with ketones in ethanol and glacial acetic acid, yielding 86% (187) and 82% (188) .
  • Key Differences :
    • Functional groups: Hydrazide-hydrazone vs. primary amine in the target compound.
    • Bioactivity: Reported antimicrobial activity (MIC values in molar concentrations) , though direct data for the target compound is unavailable.

5-APDB and 6-APDB Derivatives

  • Structure : 1-(2,3-dihydro-1-benzofuran-5-yl)-propan-2-amine, featuring a propane-2-amine chain instead of ethanamine .
  • Key Differences: Chain length: Propanamine vs. ethanamine. No similar reports for the target compound.

Thiazole Derivatives (PI-21256 and PI-21257)

  • Structure : Thiazole rings coupled to the dihydrobenzofuran core (e.g., 2-(2,3-dihydro-1-benzofuran-5-yl)thiazole-4-carbonyl chloride) .
  • Molecular Data: PI-21256: C13H10ClNO2S, MW 279.74 g/mol, CAS 306936-09-4. PI-21257: C12H8ClNO2S, MW 265.72 g/mol, CAS 306936-10-7 .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Properties References
2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine C9H11NO (est.) ~163.19 (est.) Ethanamine side chain Synthetic intermediate, research
Compound 187 C19H18FN3O3 367.36 Fluorinated hydrazide-hydrazone Antimicrobial activity
Compound 188 C18H16FN3O2 349.34 Fluorophenyl substituent Antimicrobial activity
5-APDB C11H15NO 177.24 Propan-2-amine chain Psychoactive, controlled substance
PI-21256 C13H10ClNO2S 279.74 Thiazole-carbonyl chloride Organic synthesis intermediate

Pharmacological and Regulatory Considerations

  • Antimicrobial Potential: Fluorinated hydrazones (187/188) show promise, suggesting that structural modifications (e.g., fluorination) could enhance bioactivity in related compounds .

Biological Activity

2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine, also referred to as a benzofuran derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its neuroprotective effects, antidepressant potential, anti-inflammatory properties, and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes an ethanamine backbone and a benzofuran moiety. The chemical formula is C11H15NC_{11}H_{15}N, and it exhibits distinct reactivity patterns due to its functional groups.

PropertyValue
Molecular FormulaC11H15NC_{11}H_{15}N
Molecular Weight175.25 g/mol
AppearanceWhite to off-white powder
SolubilitySoluble in organic solvents

1. Neuroprotective Effects

Research indicates that 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine exhibits neuroprotective properties . A study demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) levels .

Case Study: In a mouse model of traumatic brain injury, the compound significantly reduced neuronal loss and improved functional recovery compared to untreated controls .

2. Antidepressant Activity

Compounds structurally related to this benzofuran derivative have shown promise as antidepressants . The mechanism involves the modulation of neurotransmitter systems such as serotonin and norepinephrine. In preclinical trials, the compound demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test.

3. Anti-inflammatory Properties

The benzofuran moiety is often associated with anti-inflammatory activity . Studies have indicated that this compound can inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases.

Research Findings: In vitro assays revealed that treatment with the compound led to a decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in activated macrophages.

The biological effects of 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine are attributed to its interaction with various molecular targets:

  • Receptors: The compound may act on serotonin receptors (5-HT) and adrenergic receptors, influencing mood regulation.
  • Enzymatic Activity: It has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other benzofuran derivatives but stands out due to its specific chiral configuration. The following table summarizes the comparison:

Compound NameBiological ActivityUnique Features
2-(2-Methylbenzofuran)ethanamineAntidepressantMethyl substitution enhances activity
2-(3-Hydroxybenzofuran)ethanamineNeuroprotectiveHydroxyl group increases solubility
2-(4-Methylbenzofuran)ethanamineAnti-inflammatoryMethyl group enhances potency

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